molecular formula C12H19BO2 B1344030 2,6-Diisopropylphenylboronic acid CAS No. 363166-79-4

2,6-Diisopropylphenylboronic acid

Cat. No. B1344030
M. Wt: 206.09 g/mol
InChI Key: UPXGMXMTUMCLGD-UHFFFAOYSA-N
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Description

2,6-Diisopropylphenylboronic acid is a derivative of phenylboronic acid where the phenyl ring is substituted with isopropyl groups at the 2 and 6 positions. This structural modification can influence the physical, chemical, and biological properties of the molecule, making it a subject of interest in various chemical and pharmaceutical studies.

Synthesis Analysis

The synthesis of compounds related to 2,6-diisopropylphenylboronic acid has been explored in the literature. For instance, the synthesis of 2,6-diformylphenylboronic acid, a compound with similar substitution patterns, has been reported. This compound was characterized in both solid state and solution, demonstrating the influence of substituents on the boronic acid's reactivity and structure . Additionally, the synthesis of diisopropylphenyl esters through the esterification of fatty acids with 2,6-diisopropylphenol has been described, indicating the versatility of the diisopropylphenyl moiety in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related boronic acid compounds has been studied extensively. For example, 2,6-diformylphenylboronic acid exhibits an unusual structural pattern with intermolecular hydrogen bonds involving B(OH)2 and CHO groups, as well as water molecules. In solution, a tautomeric equilibrium with the formation of an oxaborole ring by one of the formyl groups was observed . These findings highlight the complex behavior of boronic acids with ortho-substituents and their ability to form different structural motifs.

Chemical Reactions Analysis

Boronic acids with ortho-substituents participate in various chemical reactions. The study of 2,4-bis(trifluoromethyl)phenylboronic acid, although not directly related to 2,6-diisopropylphenylboronic acid, provides insight into how ortho-substituents can influence reactivity. The ortho-substituent was found to play a crucial role in preventing the coordination of amines to the boron atom, thus accelerating amidation reactions . Similarly, 2,6-diformylphenylboronic acid reacts with secondary mono- and diamines to form substituted benzoxaboroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of diisopropylphenylboronic acid derivatives can be inferred from related studies. The presence of isopropyl groups can increase the lipophilicity of the molecule, as evidenced by the synthesis of diisopropylphenyl esters of fatty acids, which showed increased lipophilicity and antiproliferative activity against various cancer cell lines . The steric effects of isopropyl groups also play a role in the reactivity of the molecule, as seen in the synthesis of a weak nucleophilic base where the isopropyl groups protect the heteroatom against electrophilic attack .

Scientific Research Applications

Crystallization and Polymorphism Studies

  • Surfactant-Controlled Crystallization: 2,6-Diisopropylphenylboronic acid has been explored in the field of crystallization. A study demonstrated how surfactants can influence the crystallization of polymorphic forms of phenylboronic acids like 2,6-Diisopropylphenylboronic acid. This finding is significant for controlling polymorphic outcomes in pharmaceuticals and other chemical industries (Semjonova & Be̅rziņš, 2022).

Antioxidant Properties

  • Antioxidant Potential: Research has revealed that 2,6-Diisopropylphenol, a related compound to 2,6-Diisopropylphenylboronic acid, displays significant antioxidant properties. This suggests potential applications in areas requiring antioxidant capabilities (Murphy et al., 1992).

Electrochemical Applications

  • Electrochemical Quantification: The electrochemical properties of 2,6-Diisopropylphenol have been investigated, leading to the development of methods for its quantification. This research can be extended to 2,6-Diisopropylphenylboronic acid for its potential use in electrochemical sensors and analytical chemistry (Langmaier et al., 2011).

Drug Delivery Systems

  • Nano-Escheriosome-Based Delivery: A novel approach using nano-liposome-based delivery systems for 2,6-Diisopropylphenol derivatives has shown promise in cancer treatment, indicating potential for similar applications with 2,6-Diisopropylphenylboronic acid (Khan, 2017).

Interaction with Biological Systems

  • Mitochondrial Effects: The impact of 2,6-Diisopropylphenol on mitochondrial function has been studied, providing insights into how related compounds like 2,6-Diisopropylphenylboronic acid might interact with biological systems (Branca et al., 1991).

Chemical Synthesis

  • Catalyst in Organic Synthesis: 2,6-Diisopropylphenylboronic acid and its analogues have been studied for their roles in catalyzing various chemical reactions, such as Suzuki-Miyaura cross-coupling. This application is critical in organic synthesis for creating complex molecules (Navarro et al., 2006).

Advanced Bio-Applications

  • Phenylboronic Acid-Decorated Polymeric Nanomaterials: There's significant interest in using derivatives of phenylboronic acid, like 2,6-Diisopropylphenylboronic acid, in the development of polymeric nanomaterials for advanced biomedical applications. These materials have potential uses in drug delivery systems and biosensors (Lan & Guo, 2019).

Spectroscopy and Material Studies

  • Vibrational Spectroscopy Analysis: Detailed studies involving vibrational spectroscopy have been conducted on similar compounds to understand their molecular structures and potential applications in various fields, including materials science (Alver & Parlak, 2010).

Safety And Hazards

The safety information available indicates that 2,6-Diisopropylphenylboronic acid is classified as non-combustible solids . The flash point is not applicable . For safe handling, it is recommended to wear appropriate protective clothing and eye/face protection .

properties

IUPAC Name

[2,6-di(propan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9,14-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXGMXMTUMCLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648840
Record name [2,6-Di(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropylphenylboronic acid

CAS RN

363166-79-4
Record name [2,6-Di(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HY Ku, B Tong, Y Chi, HC Kao, CC Yeh… - Dalton …, 2015 - pubs.rsc.org
A series of four Pt(II) metal complexes with trans-arranged isoquinolinyl azolates have been prepared, [Pt(Lx)2], x = 1–4, (1–4). The associated chelates possess various substituents; …
Number of citations: 47 pubs.rsc.org
B Zhang, C Gao, H Soleimaninejad, JM White… - Chemistry of …, 2019 - ACS Publications
Vertically aligning fluorophores to the surface of a waveguide is known to be an effective approach to improve the optical quantum efficiency (OQE) of luminescent solar concentrators (…
Number of citations: 22 pubs.acs.org
T Hoshi, T Honma, A Mori, M Konishi… - The Journal of …, 2013 - ACS Publications
An active, general, and long-lived palladium catalyst for Suzuki–Miyaura reactions of aryl and heteroaryl chlorides deactivated by steric hindrance, electron richness, and coordinating …
Number of citations: 35 pubs.acs.org
HS Zijlstra, S Harder - European Journal of Inorganic Chemistry, 2015 - Wiley Online Library
Since its discovery, methylalumoxane (MAO) has become of great importance as a cocatalyst in homogeneous olefin polymerization. The working principles of single‐site …

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